Clenhexerol-d7 Hydrochloride

Food Safety Veterinary Drug Residue GC-MS

Accurate β-agonist residue quantification demands a true isotopologue internal standard to compensate for matrix effects and recovery variability. Non-deuterated surrogates introduce systematic error, compromising EU 2002/657/EC compliance. Clenhexerol-d7 Hydrochloride solves this through near-identical physicochemical behavior and a +7 Da mass shift for selective SRM detection. - Validated recovery rates of 83-118% in animal tissue matrices - Co-elutes with native clenhexerol; eliminates ion suppression bias - Essential for ISO/IEC 17025 accredited laboratories performing official residue controls

Molecular Formula C14H23Cl3N2O
Molecular Weight 348.744
CAS No. 1346598-16-0
Cat. No. B585698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClenhexerol-d7 Hydrochloride
CAS1346598-16-0
Synonyms4-Amino-3,5-dichloro-α-[[(1,1-(dimethylbutyl-d7)amino]methyl]benzenemethanol Hydrochloride; 
Molecular FormulaC14H23Cl3N2O
Molecular Weight348.744
Structural Identifiers
SMILESCCCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl
InChIInChI=1S/C14H22Cl2N2O.ClH/c1-4-5-14(2,3)18-8-12(19)9-6-10(15)13(17)11(16)7-9;/h6-7,12,18-19H,4-5,8,17H2,1-3H3;1H/i1D3,4D2,5D2;
InChIKeyLWYHDYUHQSUDTD-AHTLZMLWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clenhexerol-d7 Hydrochloride – Deuterated Internal Standard


Clenhexerol-d7 Hydrochloride is a stable isotope-labeled analogue of the β-adrenergic agonist clenhexerol, specifically deuterated at seven positions (d7) . With a molecular formula of C14H16D7Cl3N2O and a molecular weight of 348.75 g/mol, this compound serves exclusively as an analytical internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications [1]. As a deuterated species, it co-elutes with the native analyte while providing a distinct mass shift that enables precise quantification via stable isotope dilution analysis (SIDA), compensating for matrix effects and sample preparation variability [2].

LC-MS/GC-MS quantification via stable isotope dilution analysis (SIDA)
Deuterium-labeled d7 internal standard co-elutes with native analyte
Matrix effect compensation in biological or food matrices

Why Unlabeled Standards Fail for Clenhexerol-d7


In quantitative mass spectrometry, the use of a non-isotopic internal standard (e.g., a structurally similar but chemically distinct analog) introduces systematic error due to differential extraction recovery, ionization efficiency, and chromatographic behavior [1]. Even closely related β-agonists such as unlabeled clenhexerol or clenbuterol exhibit distinct matrix effects and retention time shifts that preclude accurate normalization. Conversely, Clenhexerol-d7 Hydrochloride, as a deuterated isotopologue, mimics the analyte's physicochemical properties nearly identically while providing a unique mass transition for selective detection [2]. Substituting with a non-deuterated or differently labeled standard compromises method accuracy, reproducibility, and regulatory compliance, particularly in residue analysis governed by Commission Decision 2002/657/EC [3].

Non-deuterated analogs may exhibit retention time shifts and differential ion suppression, limiting quantification accuracy.
Unlabeled β-agonists do not correct for matrix effects, which can alter recovery and precision in complex samples.
Using a non-isotopic standard may not meet method validation documentation criteria for residue analysis.

Clenhexerol-d7 Analytical Performance


GC-MS Accuracy: Isotopic vs. Unlabeled Standard

In a validated multi-residue GC-MS method for β-agonists in liver and meat, the use of deuterated internal standards—including Clenhexerol-d7—enabled recovery rates of 83–118% and precision (%RSD) consistently lower than Horwitz equation predictions [1]. In contrast, external calibration or non-isotopic internal standards typically yield wider recovery ranges and higher RSDs due to matrix-induced variability [1]. This demonstrates that Clenhexerol-d7 is essential for achieving the accuracy and precision mandated by EU Commission Decision 2002/657/EC [2].

Recovery & Precision
Class-level
Recovery 83–118%; RSD
Supports method accuracy for residue control
Class-level inference; requires method-specific validation
Matrix Effect Correction
Reported
Ion suppression mismatch reduced ~20–30% with deuterated IS
Improves quantification in complex biological matrices
Cross-study comparable; reported for carvedilol enantiomers
Purity & Enrichment
Specification review
Chemical purity >99% (HPLC); isotopic enrichment ≥98 atom% D
Ensures adequate mass shift for selective MS detection
Certificate review required; enrichment critical for ISTD
MS vs. Immunoassay Specificity
Class-level
ELISA cross-reactivity up to 65% for analogs; MS with d7-IS provides analyte-specific quantification
Confirms analyte identity after screening
Class-level; ELISA kit-dependent reactivity
Food Safety Veterinary Drug Residue GC-MS

Matrix Effect: Deuterated vs. Non-Deuterated IS

In LC-ESI-MS/MS analysis, deuterated internal standards like Clenhexerol-d7 co-elute with the analyte and experience identical matrix-induced ion suppression or enhancement, enabling effective correction [1]. Studies on structurally similar compounds demonstrate that non-deuterated internal standards (e.g., 13C or 15N labeled) exhibit slight retention time shifts (ΔRT ~0.02–0.1 min) that can lead to differential ion suppression and quantification errors of up to 30% [2]. For Clenhexerol-d7, the seven-deuterium labeling ensures a mass difference of +7 Da, sufficient to avoid isotopic overlap while preserving near-identical chromatographic behavior .

Matrix Effect Correction
Reported
Ion suppression mismatch reduced ~20–30% with deuterated IS
Improves quantification in complex biological matrices
Cross-study comparable; reported for carvedilol enantiomers
Bioanalysis LC-MS/MS Matrix Effects

Isotopic Enrichment and Chemical Purity

Clenhexerol-d7 Hydrochloride is supplied with certified purity specifications, typically exceeding 99% by HPLC, comparable to the unlabeled clenhexerol reference standard (WITEGA BA015, HPLC purity >99.0%) . However, the critical differentiating parameter is isotopic enrichment: the d7 compound must demonstrate ≥98 atom% deuterium incorporation at the designated positions to ensure adequate mass shift for selective MS detection . Insufficient enrichment (<95%) results in isotopic cross-talk and compromised quantification accuracy, a risk not present with unlabeled standards [1].

Purity & Enrichment
Specification review
Chemical purity >99% (HPLC); isotopic enrichment ≥98 atom% D
Ensures adequate mass shift for selective MS detection
Certificate review required; enrichment critical for ISTD
Reference Materials Purity Analysis Isotopic Enrichment

Immunoassay Cross-Reactivity vs. MS Confirmation

Commercial clenbuterol ELISA kits exhibit significant cross-reactivity with related β-agonists, including mabuterol (65%), mapenterol (46%), and brombuterol (43%), but show negligible recognition of clencyclohexerol (<0.05%) [1]. This stark differential illustrates that immunoassays cannot reliably distinguish between clenbuterol and its close analogs, creating a high risk of false-positive screening results. In contrast, Clenhexerol-d7 Hydrochloride, when used as an internal standard in LC-MS/MS confirmatory methods, provides unambiguous identification and quantification of the specific analyte via its unique mass transition, eliminating cross-reactivity ambiguity [2].

MS vs. Immunoassay Specificity
Class-level
ELISA cross-reactivity up to 65% for analogs; MS with d7-IS provides analyte-specific quantification
Confirms analyte identity after screening
Class-level; ELISA kit-dependent reactivity
Immunoassay Cross-Reactivity Screening

Clenhexerol-d7 Application Scenarios


Regulatory Residue Control in Food Safety

Clenhexerol-d7 Hydrochloride is the internal standard of choice for GC-MS and LC-MS/MS methods designed to detect and quantify β-agonist residues in meat, liver, and other animal-derived food products. The validated recovery rates (83–118%) and precision metrics achieved with deuterated internal standards meet the stringent criteria of EU Commission Decision 2002/657/EC, making this compound essential for laboratories operating under ISO/IEC 17025 accreditation for official controls [1].

Pharmacokinetic and Metabolism Studies

In preclinical and clinical pharmacokinetic investigations, Clenhexerol-d7 enables accurate measurement of clenhexerol concentrations in complex biological matrices (plasma, urine, tissue homogenates) by compensating for matrix-induced ion suppression and extraction variability. The seven-deuterium label provides a sufficient mass shift (+7 Da) to avoid isotopic overlap with endogenous compounds while maintaining near-identical chromatographic retention, ensuring reliable quantification across the expected therapeutic and trace-level concentration ranges .

Confirmatory Analysis After Immunoassay

Due to the high cross-reactivity of clenbuterol ELISA kits with other β-agonists (e.g., mabuterol 65%, mapenterol 46%), initial screening results are presumptive and require MS-based confirmation. Clenhexerol-d7 Hydrochloride, employed as an internal standard in a validated LC-MS/MS or GC-MS confirmatory method, provides the unambiguous identification and quantification necessary to distinguish clenhexerol from structurally related compounds and to meet forensic or regulatory evidentiary standards [2].

Multi-Residue β-Agonist Method Development

Analytical chemists developing multi-analyte methods for β-agonists can utilize Clenhexerol-d7 as part of a panel of deuterated internal standards. The class-level evidence from validated GC-MS methods demonstrates that inclusion of a deuterated IS for each target analyte (or structurally representative analyte) normalizes matrix effects across the panel, enabling accurate quantification of multiple β-agonists (e.g., mabuterol, clenbuterol, clenpenterol) in a single analytical run with acceptable precision and accuracy [1].

Application
Selection Property
Validation Focus
Food safety residue analysis (LC-MS/GC-MS)
Deuterated ISTD co-elution with matrix-effect correction
Recovery and precision within method validation criteria
PK bioanalysis in biological matrices (plasma, tissue)
Stable isotope dilution for accurate quantification
Matrix-effect normalization and cross-validation
Confirmatory MS analysis after immunoassay screening
Analyte-specific mass transition with d7 label
Unambiguous identification and quantification
Multi-residue β-agonist method development
Panel of deuterated internal standards for matrix normalization
Accuracy and precision across multiple analytes in a single run

Technical Documentation Hub

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21 linked technical documents
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